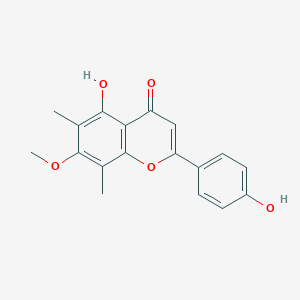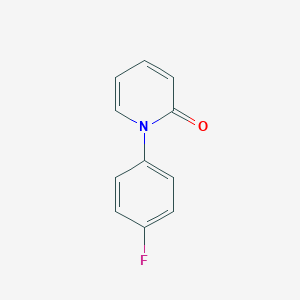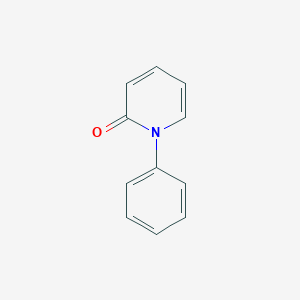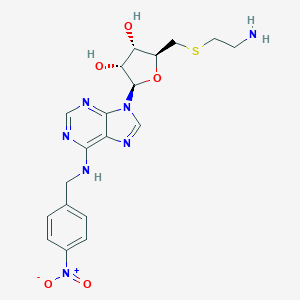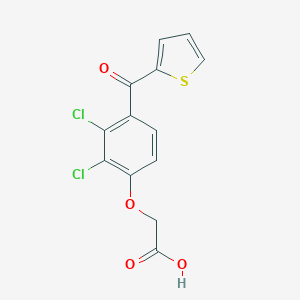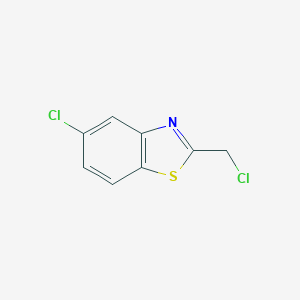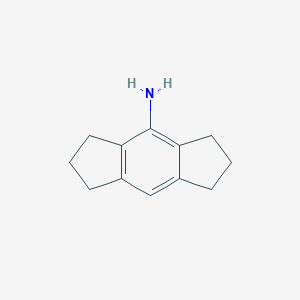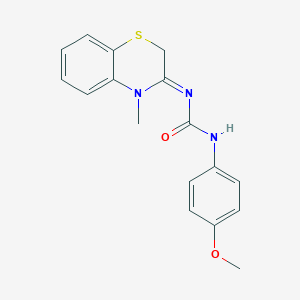
(4-Methoxyphenyl)(4-methyl-2H-1,4-benzothiazin-3(4H)-ylidene)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Methoxyphenyl)(4-methyl-2H-1,4-benzothiazin-3(4H)-ylidene)urea, also known as MBTU, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
(4-Methoxyphenyl)(4-methyl-2H-1,4-benzothiazin-3(4H)-ylidene)urea has been studied for its potential applications in various scientific fields. In the field of medicinal chemistry, (4-Methoxyphenyl)(4-methyl-2H-1,4-benzothiazin-3(4H)-ylidene)urea has been investigated as a potential anticancer agent. Studies have shown that (4-Methoxyphenyl)(4-methyl-2H-1,4-benzothiazin-3(4H)-ylidene)urea can induce apoptosis in cancer cells, potentially making it a promising candidate for cancer treatment.
In addition, (4-Methoxyphenyl)(4-methyl-2H-1,4-benzothiazin-3(4H)-ylidene)urea has also been studied for its potential use as an antibacterial and antifungal agent. Studies have shown that (4-Methoxyphenyl)(4-methyl-2H-1,4-benzothiazin-3(4H)-ylidene)urea exhibits potent activity against a wide range of bacterial and fungal strains, making it a potential candidate for the development of new antimicrobial agents.
Mechanism Of Action
The mechanism of action of (4-Methoxyphenyl)(4-methyl-2H-1,4-benzothiazin-3(4H)-ylidene)urea is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes that are essential for cell growth and proliferation. This may ultimately lead to the induction of apoptosis in cancer cells and the inhibition of bacterial and fungal growth.
Biochemical And Physiological Effects
(4-Methoxyphenyl)(4-methyl-2H-1,4-benzothiazin-3(4H)-ylidene)urea has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that (4-Methoxyphenyl)(4-methyl-2H-1,4-benzothiazin-3(4H)-ylidene)urea can induce apoptosis in cancer cells, inhibit bacterial and fungal growth, and reduce inflammation.
Advantages And Limitations For Lab Experiments
One of the advantages of using (4-Methoxyphenyl)(4-methyl-2H-1,4-benzothiazin-3(4H)-ylidene)urea in lab experiments is its potent activity against cancer cells, bacteria, and fungi. This makes it a potentially valuable tool for studying these organisms and developing new treatments. However, one limitation of using (4-Methoxyphenyl)(4-methyl-2H-1,4-benzothiazin-3(4H)-ylidene)urea is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several future directions for research involving (4-Methoxyphenyl)(4-methyl-2H-1,4-benzothiazin-3(4H)-ylidene)urea. One area of interest is the development of new anticancer agents based on the structure of (4-Methoxyphenyl)(4-methyl-2H-1,4-benzothiazin-3(4H)-ylidene)urea. In addition, further studies are needed to fully understand the mechanism of action of (4-Methoxyphenyl)(4-methyl-2H-1,4-benzothiazin-3(4H)-ylidene)urea and its potential applications in other fields, such as antimicrobial therapy. Finally, the development of more efficient and cost-effective synthesis methods for (4-Methoxyphenyl)(4-methyl-2H-1,4-benzothiazin-3(4H)-ylidene)urea may also be an area of future research.
Synthesis Methods
(4-Methoxyphenyl)(4-methyl-2H-1,4-benzothiazin-3(4H)-ylidene)urea can be synthesized through a multistep process involving the reaction of 4-methyl-2H-1,4-benzothiazin-3(4H)-one with 4-methoxyphenyl isocyanate. The resulting intermediate is then treated with ammonium hydroxide to yield (4-Methoxyphenyl)(4-methyl-2H-1,4-benzothiazin-3(4H)-ylidene)urea. This method has been reported to yield high purity and good yields of (4-Methoxyphenyl)(4-methyl-2H-1,4-benzothiazin-3(4H)-ylidene)urea.
properties
CAS RN |
108176-77-8 |
|---|---|
Product Name |
(4-Methoxyphenyl)(4-methyl-2H-1,4-benzothiazin-3(4H)-ylidene)urea |
Molecular Formula |
C17H17N3O2S |
Molecular Weight |
327.4 g/mol |
IUPAC Name |
(3Z)-1-(4-methoxyphenyl)-3-(4-methyl-1,4-benzothiazin-3-ylidene)urea |
InChI |
InChI=1S/C17H17N3O2S/c1-20-14-5-3-4-6-15(14)23-11-16(20)19-17(21)18-12-7-9-13(22-2)10-8-12/h3-10H,11H2,1-2H3,(H,18,21)/b19-16- |
InChI Key |
OIAFCHOBYHAFPA-UHFFFAOYSA-N |
Isomeric SMILES |
CN1/C(=N\C(=O)NC2=CC=C(C=C2)OC)/CSC3=CC=CC=C31 |
SMILES |
CN1C(=NC(=O)NC2=CC=C(C=C2)OC)CSC3=CC=CC=C31 |
Canonical SMILES |
CN1C(=NC(=O)NC2=CC=C(C=C2)OC)CSC3=CC=CC=C31 |
synonyms |
(1Z)-3-(4-methoxyphenyl)-1-(7-methyl-10-thia-7-azabicyclo[4.4.0]deca-1 ,3,5-trien-8-ylidene)urea |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



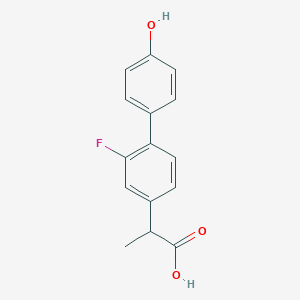
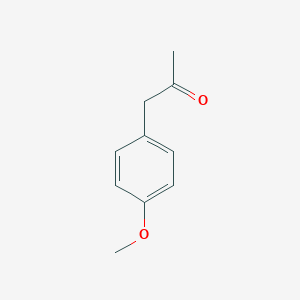
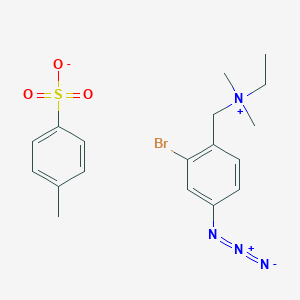
![1-[4-[[4-(2,5-Dioxopyrrol-1-yl)-3,5-diethylphenyl]methyl]-2,6-diethylphenyl]pyrrole-2,5-dione](/img/structure/B17823.png)
![1-[4-(Prop-2-en-1-yl)piperazin-1-yl]propan-2-one](/img/structure/B17825.png)
![5-Fluoro-3-[(2-chloro-3-thienyl)methoxy]-2-[(1H-imidazol-1-yl)methyl]-2,3-dihydrobenzo[b]thiophene](/img/structure/B17826.png)
